molecular formula C32H38N4O12S3 B7910620 Sultamicillintosylate

Sultamicillintosylate

Cat. No.: B7910620
M. Wt: 766.9 g/mol
InChI Key: ZLGDCDFFYQXCHO-CGAOXQFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Sultamicillintosylate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of beta-lactamase inhibition and antibiotic resistance. In biology, it serves as a tool to investigate bacterial cell wall synthesis and the effects of beta-lactam antibiotics. In medicine, this compound is used to treat infections caused by beta-lactamase-producing bacteria, including respiratory tract infections, urinary tract infections, and skin and soft tissue infections . In industry, it is employed in the development of new antibiotic formulations and drug delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sultamicillintosylate is synthesized by esterifying ampicillin and sulbactam. The process involves the formation of a covalent bond between the two molecules through a methylene bridge . The preparation method includes drying the raw materials, mixing them uniformly, and then tabletting or granulating the mixture .

Industrial Production Methods: The industrial production of this compound involves a series of steps to ensure high stability and good mouthfeel. The process includes drying the raw materials to a water content of less than or equal to 1 percent, followed by uniform mixing with sultamicillin. The mixture is then tabletted or granulated to form the final product .

Chemical Reactions Analysis

Types of Reactions: Sultamicillintosylate undergoes hydrolytic cleavage in the gut wall to release ampicillin and sulbactam . The compound can also participate in substitution reactions due to the presence of reactive functional groups.

Common Reagents and Conditions: The hydrolytic cleavage of this compound requires the presence of specific enzymes in the gut wall . In laboratory settings, hydrolysis can be induced using acidic or basic conditions.

Major Products Formed: The primary products formed from the hydrolysis of this compound are ampicillin and sulbactam . These products retain their antibacterial activity and work synergistically to inhibit bacterial growth.

Properties

IUPAC Name

[(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O9S2.C7H8O3S/c1-24(2)17(28-13(30)10-14(28)39-24)22(33)37-11-38-23(34)18-25(3,4)40(35,36)21-16(20(32)29(18)21)27-19(31)15(26)12-8-6-5-7-9-12;1-6-2-4-7(5-3-6)11(8,9)10/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31);2-5H,1H3,(H,8,9,10)/t14-,15-,16-,17+,18+,21-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGDCDFFYQXCHO-CGAOXQFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(C(N2C(S1)CC2=O)C(=O)OCOC(=O)C3C(S(=O)(=O)C4N3C(=O)C4NC(=O)C(C5=CC=CC=C5)N)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1([C@@H](N2[C@H](S1)CC2=O)C(=O)OCOC(=O)[C@H]3C(S(=O)(=O)[C@H]4N3C(=O)[C@H]4NC(=O)[C@@H](C5=CC=CC=C5)N)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N4O12S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

766.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sultamicillintosylate
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Sultamicillintosylate
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Sultamicillintosylate
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Sultamicillintosylate
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Reactant of Route 6
Sultamicillintosylate

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